REACTION_CXSMILES
|
[N:1]1([C:12](=[O:13])[C:11]2[N:10]([CH2:14][C:15]([OH:17])=O)[CH:9]=[N:8][C:7]=2[N:5]([CH3:6])[C:3]1=[O:4])[CH3:2].[CH:18]([N:21]=[C:22]=[N:23][CH:24]([CH3:26])[CH3:25])([CH3:20])[CH3:19].C(Cl)(Cl)Cl.C[OH:32].[Na]>CN(C=O)C.C(OCC)(=O)C>[CH:18]([N:21]([C:15](=[O:17])[CH2:14][N:10]1[C:11]2[C:12](=[O:13])[N:1]([CH3:2])[C:3](=[O:4])[N:5]([CH3:6])[C:7]=2[N:8]=[CH:9]1)[C:22]([NH:23][CH:24]([CH3:26])[CH3:25])=[O:32])([CH3:20])[CH3:19] |f:2.3,^1:32|
|
Name
|
|
Quantity
|
119 mg
|
Type
|
reactant
|
Smiles
|
N1(C)C(=O)N(C)C=2N=CN(C2C1=O)CC(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
80 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N=C=NC(C)C
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was subsequently heated for 4 hours at the same temperature
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the solvent
|
Type
|
CUSTOM
|
Details
|
was evaporated in a vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in minimal amount of chloroform
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography on Silicagel-60A with chloroform:methanol (98:2) as eluent
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
yielding 82 mg (44%) from the compound Th69 as a white powder
|
Type
|
CUSTOM
|
Details
|
results from LC/MS
|
Type
|
CUSTOM
|
Details
|
was 117-120° C
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)N(C(=O)NC(C)C)C(CN1C=NC=2N(C(N(C(C12)=O)C)=O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |